1-Isobutyrylpiperidine-4-carboxylic acid
Overview
Description
1-Isobutyrylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is also known by several synonyms, including 1-isobutyryl-4-piperidinecarboxylic acid and 1-(2-methyl-1-oxopropyl)-4-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 1-Isobutyrylpiperidine-4-carboxylic acid is1S/C10H17NO3/c1-7(2)9(12)11-5-3-8(4-6-11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14)
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
1-Isobutyrylpiperidine-4-carboxylic acid has a molecular weight of 199.25 g/mol . Further physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Material Science and Biochemistry Applications:
- The study by Toniolo, Crisma, and Formaggio (1998) discusses the use of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a related compound, as a β-turn and 310/α-helix inducer in peptides, and as a probe in electron spin resonance and fluorescence quenching. This demonstrates its utility in material science and biochemistry (Toniolo, Crisma, & Formaggio, 1998).
Gamma-Aminobutyric Acid (GABA) Agonists and Uptake Inhibitors:
- Jacobsen et al. (1982) synthesized and analyzed various hydroxy- and amino-substituted piperidinecarboxylic acids, which include compounds structurally related to 1-Isobutyrylpiperidine-4-carboxylic acid, for their affinity to GABA receptors and for GABA uptake inhibition (Jacobsen et al., 1982).
Biosynthesis and Secondary Metabolite Formation:
- Mahmud et al. (2002) explored the use of branched chain carboxylic acids, like isobutyryl-CoA (closely related to 1-Isobutyrylpiperidine-4-carboxylic acid), as starter molecules in the biosynthesis of secondary metabolites such as avermectin and myxothiazol (Mahmud et al., 2002).
Phosphotyrosyl+1 Position Binding Peptides:
- Kang et al. (2007) examined the use of 4-aminopiperidine-4-carboxylic acid residue, structurally similar to 1-Isobutyrylpiperidine-4-carboxylic acid, for binding interactions in peptides related to the Grb2 SH2 domain (Kang et al., 2007).
Drug Design and Carboxylic Acid (Bio)Isosteres:
- Ballatore, Huryn, and Smith (2013) discuss the role of carboxylic acid functional groups in drug design, indicating the relevance of compounds like 1-Isobutyrylpiperidine-4-carboxylic acid in medicinal chemistry (Ballatore, Huryn, & Smith, 2013).
Bioconjugation in Aqueous Media:
- Nakajima and Ikada (1995) studied the mechanism of amide formation between carboxylic acid and amine in aqueous media using carbodiimide, which is relevant to understanding reactions involving compounds like 1-Isobutyrylpiperidine-4-carboxylic acid (Nakajima & Ikada, 1995).
properties
IUPAC Name |
1-(2-methylpropanoyl)piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(2)9(12)11-5-3-8(4-6-11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSWWHNOGGYQAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588174 | |
Record name | 1-(2-Methylpropanoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutyrylpiperidine-4-carboxylic acid | |
CAS RN |
330985-26-7 | |
Record name | 1-(2-Methylpropanoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-methylpropanoyl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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